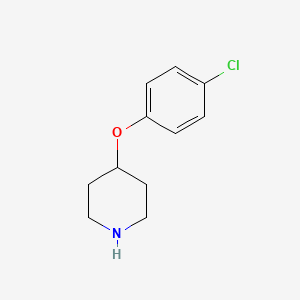

4-(4-Chlorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQMPZXAFLPTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409408 | |

| Record name | 4-(4-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97839-99-1 | |

| Record name | 4-(4-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Identity and Physicochemical Properties

4-(4-Chlorophenoxy)piperidine hydrochloride is a versatile chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular structure, which features a piperidine ring linked to a 4-chlorophenoxy group via an ether bond, makes it a valuable building block for the synthesis of a wide array of more complex, biologically active molecules.[1] The hydrochloride salt form enhances its stability and handling characteristics for laboratory use.

Chemical Structure and Identification

-

IUPAC Name: this compound hydrochloride

-

CAS Number: 63843-53-8[1]

-

Molecular Formula: C₁₁H₁₅Cl₂NO[2]

-

Molecular Weight: 248.15 g/mol [1]

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. These properties dictate its behavior in various solvents and experimental conditions, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 194-196 °C | [3] |

| Purity | ≥ 98% (typically determined by HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Note: Specific solubility data in a range of organic solvents is not consistently reported in publicly available literature and should be determined empirically for specific applications.

Section 2: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenoxy group, likely as two doublets in the aromatic region due to the para-substitution. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. The proton on the ether-linked carbon of the piperidine ring would be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the chlorophenyl group and the piperidine ring. The carbon atom attached to the chlorine and the carbon atom involved in the ether linkage would have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound hydrochloride would be expected to exhibit key absorbances indicating its functional groups. These would include C-H stretching vibrations from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, C-O-C stretching from the ether linkage, and C-N stretching from the piperidine ring. The presence of the hydrochloride salt would also influence the N-H stretching region. For similar amine hydrochlorides, absorbances in the 2000-2700 cm⁻¹ range are consistent with an amine halogen ion-pair.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at m/z corresponding to the free base (C₁₁H₁₄ClNO). The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound hydrochloride.[1] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.

Section 3: Synthesis and Chemical Reactivity

This compound hydrochloride is primarily utilized as a chemical intermediate. Its synthesis and reactivity are centered around the functional groups present in the molecule.

Synthetic Pathways

While specific, detailed industrial synthesis protocols for this compound hydrochloride are often proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. One common approach to forming similar aryl ether linkages is the Williamson ether synthesis.

Caption: Conceptual synthetic workflow for this compound hydrochloride.

This conceptual workflow illustrates a common strategy for forming the key ether linkage. The choice of protecting group for the piperidine nitrogen is crucial for controlling reactivity and is typically removed in a subsequent step, followed by salt formation with hydrochloric acid to yield the final product.

Section 4: Applications in Research and Development

The utility of this compound hydrochloride stems from its role as a precursor to more complex molecules with potential therapeutic or agricultural applications.[1]

Pharmaceutical Research

The piperidine moiety is a common scaffold in many centrally active drugs.[6] Consequently, this compound hydrochloride is a key starting material in the synthesis of novel compounds targeting the central nervous system.[1]

-

Neurological Disorders: This compound is frequently employed in the development of therapeutic agents for a range of neurological conditions.[1] The structural motif is found in molecules designed to interact with various neurotransmitter systems.[1] Research in this area often involves the synthesis of derivatives that are then screened for activity at specific receptors, such as dopamine and serotonin receptors.

-

Drug Discovery: As a building block, it allows for the systematic modification of lead compounds to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Agrochemical Development

Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of novel herbicides and pesticides.[1] The introduction of the this compound moiety can modulate the biological activity and physical properties of the resulting agrochemical.

Section 5: Biological Activity and Mechanism of Action (Inferred)

While the direct biological activity of this compound hydrochloride is not extensively documented, its utility as a precursor provides insights into the potential biological targets of its derivatives.

Neurotransmitter System Modulation

Derivatives of this compound are often designed to interact with key neurotransmitter systems implicated in neurological and psychiatric disorders.

Caption: Inferred mechanism of action for derivatives of the topic compound.

-

Dopamine Receptors: The piperidine scaffold is present in many dopamine receptor antagonists. For instance, the dopamine D4 receptor, which is highly expressed in the cortico-basal ganglia network, is a target for therapies aimed at mitigating side effects of Parkinson's disease treatments.

-

Serotonin Receptors: Similarly, many serotonin receptor modulators incorporate a piperidine ring. These receptors are crucial targets for treating a wide range of psychiatric disorders, including depression and anxiety.

It is critical to note that this compound hydrochloride itself is not the active therapeutic agent but rather a key component used to synthesize these targeted molecules.

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Section 7: Conclusion

This compound hydrochloride is a foundational chemical intermediate with significant utility in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its value lies in providing a robust scaffold that can be readily modified to create a diverse range of molecules with tailored biological activities. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling is essential for any researcher utilizing this compound in their work. Future research will likely continue to leverage this versatile building block in the quest for new and improved therapeutic agents and crop protection solutions.

References

-

This compound Hydrochloride - Chem-Impex.

-

4 4 Chlorophenoxy Piperidine Hydrochloride, For Laboratory, Purity - IndiaMART.

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace.

-

4-Methoxyphencyclidine: An Analytical Profile - DEA.gov.

-

-Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram - ResearchGate.

-

4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem.

-

This compound hydrochloride - CymitQuimica.

-

This compound | C11H14ClNO | CID 5199889 - PubChem.

-

Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP).

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. dea.gov [dea.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Storage & Handling of 4-(4-Chlorophenoxy)piperidine

[1][2]

Executive Summary

4-(4-Chlorophenoxy)piperidine is a critical pharmacophore used in the synthesis of neurological therapeutics and agrochemicals.[1][2][3] Its storage stability is dictated by its chemical form: the Free Base (CAS 97839-99-1) and the Hydrochloride Salt (CAS 63843-53-8).[1][2]

While the hydrochloride salt is relatively robust, the free base is a secondary amine that exhibits significant sensitivity to atmospheric carbon dioxide and moisture.[2] Improper storage leads to the formation of carbamate impurities and hygroscopic degradation, compromising downstream yield and purity.[2]

This guide details the physicochemical vulnerabilities of this molecule and provides a validated protocol for long-term preservation.[1][2]

Part 1: Physicochemical Profile & Vulnerabilities[1][2]

To implement an effective storage strategy, one must understand the specific degradation mechanisms associated with the piperidine and ether moieties.[2]

Chemical Identity Table[1][2]

| Feature | Free Base | Hydrochloride Salt |

| CAS Number | 97839-99-1 | 63843-53-8 |

| Molecular Formula | C₁₁H₁₄ClNO | C₁₁H₁₄ClNO[1][2][3][4] · HCl |

| Molecular Weight | 211.69 g/mol | 248.15 g/mol |

| Physical State | Solid (Low melting point) or Oil | Crystalline Solid |

| Primary Hazard | Air Sensitive (CO₂), Irritant | Hygroscopic, Irritant |

Critical Degradation Mechanisms[1][2]

A. The "Carbamate Trap" (Free Base Specific)

The secondary amine in the piperidine ring is a nucleophile.[2] Upon exposure to atmospheric CO₂, it undergoes a reversible reaction to form a carbamic acid, which stabilizes as a carbamate salt.[1][2] This reaction can occur even in "sealed" containers if the headspace is not inerted.[1][2]

-

Impact: Changes in melting point, solubility issues in non-polar solvents, and stoichiometry errors in subsequent coupling reactions.[2]

B. Hygroscopicity & Hydrolysis

Both forms are hygroscopic.[1][2][5] The ether linkage is generally stable, but the presence of moisture accelerates the absorption of CO₂ (for the base) and causes caking/clumping (for the salt).[1][2]

-

Field Insight: If the HCl salt turns from a free-flowing powder into a sticky gum, it has absorbed significant water.[1][2] While the chemical structure may still be intact, the mass-balance calculations for reactions will be incorrect due to water weight.[1][2]

C. Nitrosamine Formation Risk

As a secondary amine, this compound is a precursor to nitrosamines if exposed to nitrosating agents (e.g., nitrites found in trace amounts in some solvents or environmental pollutants).[1][2]

Part 2: Validated Storage Protocols

Storage Logic Diagram

The following decision tree illustrates the workflow for determining the correct storage environment based on the chemical form.

Figure 1: Decision logic for storage conditions based on chemical form (Free Base vs. HCl Salt).

Detailed Protocol: Free Base (High Risk)

Objective: Prevent carbamation and oxidation.[1][2]

-

Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags as they are permeable to CO₂ over time.[1][2]

-

Atmosphere: Mandatory. Flush the container with dry Argon or Nitrogen before sealing.[1][2] Argon is preferred as it is heavier than air and forms a better "blanket" over the solid/oil.[1][2]

-

Temperature: Store at 2°C to 8°C .

-

Secondary Containment: Place the sealed vial inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves).

Detailed Protocol: Hydrochloride Salt (Moderate Risk)

Objective: Prevent moisture absorption (hygroscopicity).[1][2]

-

Container: High-density polyethylene (HDPE) bottles or amber glass.

-

Atmosphere: Ambient air is acceptable if humidity is controlled, but inert gas backfilling is best practice for long-term (>1 year) storage.[1][2]

-

Temperature:

-

Handling: Allow the refrigerated container to equilibrate to room temperature before opening.

-

Causality: Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the solid, ruining the sample.[2]

-

Part 3: Quality Control & Safety

Re-Validation (QC)

Before using stored material in critical GMP or GLP synthesis, perform the following check:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (CDCl₃ or DMSO-d₆) | Confirm integration of piperidine protons.[1][2] Look for "ghost" peaks near 3.0-4.0 ppm indicating carbamates.[1][2] |

| Purity | HPLC (C18 Column) | >98% Area. |

| Water Content | Karl Fischer (KF) | <1.0% (Salt forms can absorb up to 5-10% water if mishandled).[1][2] |

Safety & Handling

References

Sources

- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. You are being redirected... [hit2lead.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

Technical Deep Dive: The 4-(4-Chlorophenoxy)piperidine Scaffold in Drug Discovery

Executive Summary

The 4-(4-Chlorophenoxy)piperidine moiety (CAS 97839-99-1) represents a "privileged scaffold" in medicinal chemistry, particularly within the realm of Central Nervous System (CNS) therapeutics. Its structural architecture combines a basic amine center (piperidine) with a lipophilic, metabolically robust tail (4-chlorophenoxy). This specific combination allows for high-affinity interactions with G-Protein Coupled Receptors (GPCRs)—most notably the Histamine H3 Receptor (H3R) —and enzymes like Acetylcholinesterase (AChE) .

This technical guide analyzes the pharmacological utility of this scaffold, detailing its primary therapeutic targets, off-target liabilities, and validated synthetic protocols. It is designed for researchers seeking to leverage this moiety for lead optimization in neurodegenerative and wakefulness disorders.

Part 1: Structural Pharmacology & Chemical Space

The Pharmacophore

The efficacy of the this compound scaffold stems from its ability to mimic the biogenic amine neurotransmitter binding modes while providing enhanced metabolic stability.

-

Piperidine Nitrogen (

): At physiological pH, the secondary amine is protonated. This cation forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in GPCRs) found in the transmembrane binding pockets of aminergic receptors. -

Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor and provides a flexible hinge, allowing the molecule to adopt the necessary conformation to fit into deep hydrophobic pockets.

-

4-Chlorophenoxy Tail:

-

Lipophilicity: The aromatic ring enhances blood-brain barrier (BBB) penetration.

-

Metabolic Blockade: The chlorine atom at the para-position blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for unsubstituted phenyl rings. This significantly extends the in vivo half-life of the pharmacophore.

-

Chemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Weight | 211.69 g/mol | Fragment-like, allows for significant elaboration. |

| cLogP | ~2.6 | Ideal for CNS penetration (Lipinski compliant). |

| H-Bond Donors | 1 (NH) | Critical for receptor anchoring. |

| H-Bond Acceptors | 2 (N, O) | Facilitates diverse binding interactions. |

Part 2: Primary Therapeutic Targets

Histamine H3 Receptor (H3R) Antagonism

The most validated application of this scaffold is in the design of non-imidazole H3R antagonists/inverse agonists .

-

Mechanism: H3Rs are presynaptic autoreceptors that inhibit the release of histamine.[1][2] By blocking these receptors, this compound derivatives disinhibit the histaminergic neurons, leading to increased release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.

-

Therapeutic Outcome: Promotion of wakefulness (Narcolepsy) and enhancement of cognitive function (Alzheimer's, ADHD).

-

Case Study Relation: While the drug Pitolisant utilizes a chlorophenoxy-propyl-piperidine linker, the direct 4-phenoxypiperidine scaffold is a potent rigidified analog used in "second-generation" H3R ligands to reduce conformational entropy cost upon binding.

Dual-Target Strategy: AChE Inhibition

In Alzheimer's drug discovery, "Multi-Target Directed Ligands" (MTDLs) are highly sought after.[3]

-

Target: Acetylcholinesterase (AChE).[3]

-

Binding Mode: The 4-chlorophenoxy moiety binds to the Peripheral Anionic Site (PAS) of AChE via

stacking interactions with Tryptophan residues (e.g., Trp286), while the piperidine nitrogen interacts with the catalytic anionic site. -

Synergy: Simultaneous H3R antagonism (increasing ACh release) and AChE inhibition (preventing ACh breakdown) provides a synergistic pro-cognitive effect.

Off-Target Liability: hERG Inhibition

Critical Warning: Lipophilic secondary amines linked to aromatic rings are a classic pharmacophore for blocking the hERG potassium channel.

-

Risk: QT interval prolongation and Torsades de Pointes.

-

Mitigation: During lead optimization, it is essential to introduce polarity or steric bulk near the piperidine nitrogen to reduce hERG affinity without compromising H3R binding.

Part 3: Experimental Protocols

Synthesis: Mitsunobu Coupling

The most robust method for synthesizing the ether linkage between the electron-rich phenol and the secondary alcohol of the piperidine is the Mitsunobu reaction.

Reagents:

-

A: N-Boc-4-hydroxypiperidine (1.0 eq)

-

B: 4-Chlorophenol (1.1 eq)

-

C: Triphenylphosphine (

, 1.2 eq) -

D: Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

-

Solvent: Anhydrous THF

Protocol:

-

Preparation: Dissolve N-Boc-4-hydroxypiperidine (A), 4-Chlorophenol (B), and

(C) in anhydrous THF under an inert atmosphere ( -

Addition: Add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate.[4]

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield N-Boc-4-(4-chlorophenoxy)piperidine.

-

Deprotection: Dissolve the intermediate in DCM and add TFA (10 eq). Stir for 2 hours. Concentrate and basify with saturated

to yield the free base This compound .

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic route utilizing Mitsunobu coupling followed by acid-mediated deprotection.

Part 4: Mechanism of Action (H3R Signaling)

The following diagram illustrates the signal transduction pathway when an H3R antagonist (containing the 4-chlorophenoxypiperidine scaffold) binds to the receptor.

Caption: H3R antagonism disinhibits Adenylyl Cyclase, restoring cAMP levels and promoting neurotransmitter release.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5199889: this compound. Retrieved from [Link]

-

Łażewska, D., et al. (2016).[3] Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Staszewski, M., et al. (2023). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. International Journal of Molecular Sciences. Retrieved from [Link]

-

Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-(4-Chlorophenoxy)piperidine

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Chlorophenoxy)piperidine. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders[1]. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing. The protocol herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines[2][3][4][5].

Introduction

This compound is a key building block in medicinal chemistry[1]. Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and accuracy[6][7]. This document provides a comprehensive guide to a specific RP-HPLC method, including the rationale for parameter selection and a detailed protocol for method validation.

Chemical Profile of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[8] |

| CAS Number | 97839-99-1 | Thermo Fisher Scientific[9] |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem[8] |

| Molecular Weight | 211.69 g/mol | PubChem[8] |

| Appearance | Likely a solid at room temperature | BenchChem[10] |

| Solubility | Expected to be soluble in organic solvents like methanol and ethanol | BenchChem[10] |

Chromatographic Method Development

The selection of chromatographic conditions is pivotal for achieving optimal separation and quantification. A reversed-phase mode was chosen due to the non-polar nature of the this compound molecule.

Rationale for Parameter Selection

-

Stationary Phase: A C18 column is a versatile and commonly used stationary phase in reversed-phase chromatography, offering excellent retention and separation for a wide range of organic molecules[11][12]. The hydrophobicity of the C18 ligand provides a strong interaction with the analyte, leading to good peak shape and resolution.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

-

Aqueous Component: Water with a small percentage of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is used to control the pH and suppress the ionization of the basic piperidine nitrogen. This is crucial for obtaining symmetrical peak shapes and consistent retention times, as interactions between the basic analyte and residual silanols on the stationary phase can cause peak tailing[13].

-

Organic Component: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.

-

-

Detection: The presence of a chromophore (the chlorophenoxy group) in the molecule allows for ultraviolet (UV) detection. A wavelength of 220 nm is selected based on the UV absorbance profile of similar aromatic compounds, providing good sensitivity[14].

Recommended HPLC Conditions

| Parameter | Recommended Setting |

| Instrument | Standard HPLC or UHPLC system with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 220 nm |

| Run Time | 15 minutes |

Experimental Protocols

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh a quantity of the test sample containing approximately 25 mg of this compound and prepare it in the same manner as the standard stock solution. Dilute to a final concentration within the calibration range.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution (e.g., 50 µg/mL) five times. The system suitability parameters should meet the criteria outlined in the USP General Chapter <621>[15][16][17][18][19].

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Method Validation Protocol

The developed HPLC method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines[3][4][5].

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[2]. To demonstrate specificity, a solution of this compound should be subjected to forced degradation studies (e.g., acid, base, oxidation, heat, and light)[20]. The chromatograms of the stressed samples should show that the peak for this compound is well-resolved from any degradation product peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte[2]. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value[2]. It should be assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[2].

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters[2][20]. This can be evaluated by varying parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier in the mobile phase (±2%). The system suitability parameters should still be met under these varied conditions.

Data Presentation and Visualization

Experimental Workflow

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation Logic

Caption: Key parameters for the validation of the analytical method.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The detailed protocol for method development and validation provides a comprehensive framework for its implementation in a quality control setting. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is critical for the advancement of pharmaceutical development projects involving this key intermediate.

References

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

-

A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

-

This compound. PubChem. [Link]

-

Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. ResearchGate. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health. [Link]

-

An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

-

Reversed Phase HPLC for the Analysis of Biomolecules. LCGC International. [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. [Link]

-

4-(4-Chlorophenyl)piperidine. PubChem. [Link]

-

Are You Sure You Understand USP <621>? Chromatography Online. [Link]

-

Reversed Phase HPLC Columns. Phenomenex. [Link]

-

Understanding the Latest Revisions to USP <621>. Agilent. [Link]

-

Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). ResearchGate. [Link]

-

USP-NF 621 Chromatography. Scribd. [Link]1-Chromatography)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 8. This compound | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound,98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. iosrphr.org [iosrphr.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. usp.org [usp.org]

- 16. <621> CHROMATOGRAPHY [drugfuture.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. agilent.com [agilent.com]

- 19. scribd.com [scribd.com]

- 20. applications.emro.who.int [applications.emro.who.int]

using 4-(4-Chlorophenoxy)piperidine in drug discovery screening

Application Note: Optimizing the 4-(4-Chlorophenoxy)piperidine Scaffold in Drug Discovery Screening

Executive Summary

This compound (CAS: 97839-99-1; HCl Salt: 63843-53-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural duality, featuring a basic secondary amine (cationic center) and a lipophilic 4-chlorophenoxy tail, makes it an ideal fragment for targeting G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine, Histamine, Serotonin), and Sigma receptors.

This guide details the technical protocols for utilizing this compound in two distinct drug discovery workflows:

-

Fragment-Based Drug Discovery (FBDD): Screening the core motif using Surface Plasmon Resonance (SPR).

-

High-Throughput Screening (HTS): Designing and screening combinatorial libraries derived from the scaffold using functional calcium flux assays.

Chemical Profile & Handling

Compound Identity:

-

Molecular Weight: 211.69 Da (Free Base), 248.15 Da (HCl Salt)

-

LogP: ~2.53 (Moderate Lipophilicity)

-

pKa: ~9.8 (Secondary Amine)

Storage & Stability:

-

Solid State: The Hydrochloride salt is hygroscopic. Store at +4°C in a desiccator.

-

Stock Solutions: Prepare 100 mM stocks in anhydrous DMSO. Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ether linkage, although the aryl ether is generally robust.

Solubility Note: The free base is sparingly soluble in water but soluble in organic solvents (DCM, MeOH). For biological assays, always use the Hydrochloride salt or pre-dissolve the free base in DMSO before diluting into aqueous buffers.

Mechanism of Action & SAR Logic

The utility of this compound stems from its ability to mimic the pharmacophore of endogenous neurotransmitters.

-

The Protonated Nitrogen: At physiological pH (7.4), the piperidine nitrogen is protonated (

). This allows it to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) found in the transmembrane domain of aminergic GPCRs [1]. -

The Chlorophenoxy Tail: The 4-chloro substituent serves two roles:

-

Metabolic Stability: Blocks para-hydroxylation by CYP450 enzymes.

-

Halogen Bonding: The chlorine atom can engage in halogen bonding or hydrophobic interactions within the receptor's orthosteric binding pocket.

-

Protocol A: Fragment Screening via SPR

Objective: Determine the binding affinity (

Rationale: Standard biochemical assays often fail for fragments due to low affinity (mM range). Surface Plasmon Resonance (SPR) provides real-time, label-free binding kinetics, essential for detecting weak fragment interactions.

Materials:

-

Instrument: Biacore 8K or equivalent.

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 2% DMSO.

Step-by-Step Procedure:

-

Surface Immobilization:

-

Immobilize the target protein (Ligand) to a density of ~2000-3000 RU using standard Amine Coupling (EDC/NHS).

-

Critical: Ensure the protein remains active; use a known reference ligand (e.g., Clozapine for D4) to verify surface activity.

-

-

Sample Preparation:

-

Prepare a 200 mM stock of this compound in 100% DMSO.

-

Perform a "Solvent Correction" cycle to account for bulk refractive index changes caused by DMSO.

-

Dilute compound in Running Buffer to generate a concentration series: 0, 10, 50, 100, 250, 500, 1000 µM. Note: Maintain constant 2% DMSO across all samples.

-

-

Injection Cycle:

-

Flow Rate: 30 µL/min (high flow minimizes mass transport limitations).

-

Contact Time: 60 seconds (fast association expected).

-

Dissociation Time: 60 seconds.

-

Regeneration: Usually not required for fragments (fast off-rates). If needed, use a mild pulse of 10 mM Glycine pH 2.5.

-

-

Data Analysis:

-

Zero-adjust and double-reference subtract (Reference Channel - Blank Buffer Injection).

-

Fit data to a Steady State Affinity (1:1) model.

-

Success Criteria: Square-wave sensorgrams indicating fast on/off rates. A calculated

µM indicates a valid fragment hit.

-

Protocol B: Library Derivatization & Functional Screening

Objective: Synthesize a focused library by alkylating the piperidine nitrogen and screen for functional antagonism using a Calcium Flux Assay.

Workflow Diagram:

Phase 1: Parallel Synthesis (Reductive Amination)

-

Reaction: this compound + R-CHO

N-Alkylated Product. -

Protocol:

-

In a 96-well deep-well plate, dispense 50 µmol of scaffold (in DCM/MeOH) per well.

-

Add 1.2 equivalents of diverse aldehydes (R-CHO).

-

Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB).

-

Shake at Room Temperature for 16 hours.

-

Workup: Scavenge excess aldehyde using polymer-supported amine or pass through SCX (Strong Cation Exchange) cartridges to capture the basic product. Elute with 2M Ammonia in MeOH.

-

Phase 2: FLIPR Calcium Flux Assay (GPCR Antagonist Mode)

-

Target: Gq-coupled GPCR (or Gi-coupled with Gqi5 chimera).

-

Reagents: Fluo-4 AM or Calcium 6 Dye (Molecular Devices).

-

Cell Plating:

-

Seed CHO-K1 cells expressing the target receptor (e.g., Histamine H3) at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

-

-

Dye Loading:

-

Remove media. Add 20 µL of Calcium 6 Dye loading buffer (with 2.5 mM Probenecid to inhibit anion transport).

-

Incubate 1 hour at 37°C, then 15 min at RT.

-

-

Compound Addition (Antagonist Mode):

-

Add 10 µL of library compounds (10 µM final concentration).

-

Incubate for 15 minutes to allow equilibrium binding.

-

-

Agonist Challenge:

-

Using the FLIPR (Fluorometric Imaging Plate Reader), inject an EC80 concentration of the reference agonist (e.g., Histamine).

-

Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.

-

-

Analysis:

-

Calculate % Inhibition relative to Max Agonist Control.

-

Hit Definition: Compounds showing >50% inhibition of the agonist response.

-

Data Presentation & Troubleshooting

Typical Results Table:

| Compound ID | R-Group (Aldehyde) | SPR | FLIPR IC50 (nM) | LE (Ligand Efficiency) |

| Scaffold | H | 250 | >10,000 | 0.35 |

| Hit-01 | 4-Fluorobenzyl | 15 | 120 | 0.42 |

| Hit-02 | 3-Pyridyl | 45 | 850 | 0.38 |

Troubleshooting Guide:

-

Issue: High Non-Specific Binding (NSB) in SPR.

-

Cause: The chlorophenoxy group is lipophilic.

-

Solution: Increase surfactant (P20) to 0.1% or add BSA (0.1 mg/mL) to the running buffer.

-

-

Issue: Precipitation in Calcium Assay.

-

Cause: Compound crashing out upon dilution from DMSO to aqueous buffer.

-

Solution: Ensure intermediate dilution step involves a buffer with 0.1% Pluronic F-127.

-

-

Issue: False Positives (PAINS).

-

Validation: Re-test hits in the presence of 0.01% Triton X-100 to rule out aggregators.

-

References

-

Halford, B. (2011). "The Privileged Structures of Medicinal Chemistry." Chemical & Engineering News. Link

-

Jones, S. P., et al. (2022).[6] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614-1623.

-

Kaczor, A. A., et al. (2016). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 7(12).

-

PubChem. "this compound Compound Summary."[2][5] National Library of Medicine. [2]

-

Hit2Lead. "Compound Datasheet: this compound hydrochloride."

Sources

- 1. 97839-99-1 CAS MSDS (4-(4-CHLORO-PHENOXY)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 4. You are being redirected... [hit2lead.com]

- 5. chemimpex.com [chemimpex.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols: Preparation of 4-(4-Chlorophenoxy)piperidine Stock Solutions

Introduction

4-(4-Chlorophenoxy)piperidine and its salts are versatile chemical intermediates with significant applications in pharmaceutical and agrochemical research.[1][2] The piperidine ring is a core structure in many bioactive molecules, and this particular compound serves as a key building block in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[2][3] Given its role as a precursor in drug discovery and its use in biochemical assays, the ability to prepare accurate and stable stock solutions is fundamental to achieving reproducible and reliable experimental results.[2]

This document provides a detailed, field-proven protocol for the preparation, storage, and handling of this compound stock solutions. It is designed for researchers, scientists, and drug development professionals who require a high degree of accuracy and solution stability in their experimental workflows. The causality behind each step is explained to ensure a deep understanding of the process.

Chemical and Physical Properties

Accurate stock solution preparation begins with a clear understanding of the compound's properties. Researchers may encounter the free base or the hydrochloride (HCl) salt, which have different molecular weights. It is critical to use the correct molecular weight for your calculations.

| Property | This compound (Free Base) | This compound HCl |

| Appearance | White to off-white solid | White to pale yellow solid[2] |

| Molecular Formula | C₁₁H₁₄ClNO[4] | C₁₁H₁₄ClNO·HCl[2] |

| Molecular Weight | 211.69 g/mol [4][5] | 248.15 g/mol [2] |

| CAS Number | 97839-99-1[4][5] | 63843-53-8[2] |

| Solubility | Modest solubility in polar organic solvents (e.g., DMSO, ethanol, methanol); sparingly soluble in water.[6] | Generally more soluble in aqueous solutions than the free base. |

| Purity | Typically ≥98% (HPLC)[2][5] | Typically ≥98% (HPLC)[2] |

Safety and Handling Precautions

This compound and its hydrochloride salt are classified as irritants.[4][7] Adherence to strict safety protocols is mandatory to minimize exposure risk.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[7][8]

-

Handling: Avoid creating dust when handling the solid powder. Use a chemical scoop or spatula.

-

Disposal: Dispose of contaminated materials and waste solutions in accordance with your institution's hazardous waste disposal guidelines.

-

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The choice of Dimethyl Sulfoxide (DMSO) as the solvent is based on its excellent solubilizing power for a wide range of organic compounds and its miscibility with aqueous media used in most experiments.[6]

Required Materials and Equipment

-

This compound (free base or HCl salt)

-

Anhydrous, sterile-filtered DMSO

-

Analytical balance (readable to at least 0.1 mg)

-

Weighing paper or boat

-

Chemical spatula

-

Class A volumetric flask (e.g., 10 mL or 25 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator

-

Cryo-safe storage vials (for aliquots)

Step-by-Step Methodology

The first step is to calculate the mass of the compound required.[9][10] This calculation is critical for accuracy and depends on which form of the compound (free base or HCl salt) you are using.

Formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for a 10 mL final volume of a 10 mM (0.010 M) stock solution:

-

Using the Free Base (MW = 211.69 g/mol ):

-

Mass (mg) = 0.010 mol/L * 0.010 L * 211.69 g/mol * 1000 mg/g = 2.12 mg

-

-

Using the HCl Salt (MW = 248.15 g/mol ):

-

Mass (mg) = 0.010 mol/L * 0.010 L * 248.15 g/mol * 1000 mg/g = 2.48 mg

-

Causality Check: Using the incorrect molecular weight is a common source of error that leads to significant deviations in the final concentration, impacting experimental outcomes. Always verify the chemical form from the supplier's bottle and Certificate of Analysis.

-

Place a clean, new weighing boat on the analytical balance and tare it to zero.

-

Inside a chemical fume hood, carefully weigh the calculated mass of this compound onto the weighing boat.

-

Record the exact mass weighed. This value should be used to calculate the actual final concentration of your stock solution.

-

Carefully transfer the weighed powder into the Class A volumetric flask. Tap the weighing boat gently to ensure all powder is transferred.

-

Add approximately 70-80% of the final volume of DMSO to the flask (e.g., 7-8 mL for a 10 mL final volume).

-

Cap the flask securely and vortex for 1-2 minutes to facilitate dissolution.[11]

-

Visually inspect the solution against a light source. If any solid particles remain, sonicate the flask in a water bath for 5-10 minutes.[11]

-

If the compound is still not fully dissolved, you may warm the solution to 37°C for a short period (10-15 minutes), followed by vortexing.[11] Avoid excessive heat, as it can degrade some compounds.

Causality Check: Ensuring complete dissolution is paramount. Undissolved particles will lead to an inaccurate stock concentration and can cause inconsistencies in subsequent experiments. The tiered approach of vortexing, sonicating, and gentle warming provides increasing energy to overcome the compound's crystal lattice energy without causing degradation.[12]

-

Once the solid is completely dissolved, allow the solution to return to room temperature if it was warmed.

-

Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[13]

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in clearly labeled, cryo-safe vials.

-

Labeling: Each vial must be labeled with the compound name, actual concentration (calculated from the exact mass weighed), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. The solid compound should be stored at 0-8°C as recommended by suppliers.[2]

Causality Check: Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution or undergo degradation, thereby altering its effective concentration over time.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for preparing the stock solution.

Caption: Workflow for preparing this compound stock solution.

References

-

IndiaMART. (n.d.). 4 4 Chlorophenoxy Piperidine Hydrochloride, For Laboratory, Purity. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Retrieved from [Link]

-

University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

-

Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Retrieved from [Link]

-

Scribd. (n.d.). Stock Solutions Preparation Guide. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

ACS Publications. (2002). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]

-

Carolina Biological Supply. (2009). Solution Preparation. YouTube. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

-

DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. This compound | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H50944.03 [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemos.de [chemos.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Quantitative Analysis of 4-[(4-Chlorophenoxy)methyl]piperidine in Human Plasma by LC-MS/MS: A Detailed Application Guide

Introduction

This application note provides a comprehensive and robust method for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-[(4-Chlorophenoxy)methyl]piperidine is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its piperidine ring structure is a key component in the development of therapeutic agents, particularly in the field of neuropharmacology.[1][2] Given its significance in drug development, a sensitive, selective, and reliable bioanalytical method is crucial for pharmacokinetic studies, toxicological assessments, and clinical trial monitoring.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol from sample preparation to data analysis. Beyond a mere list of steps, this document delves into the scientific rationale behind the methodological choices, ensuring a thorough understanding of the entire workflow. The protocols are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations.

Analyte and Internal Standard Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for method development.

| Property | 4-[(4-Chlorophenoxy)methyl]piperidine | 4-[(4-Chlorophenoxy)methyl]piperidine-d4 (Internal Standard) |

| Molecular Formula | C₁₂H₁₆ClNO | C₁₂H₁₂D₄ClNO |

| Molecular Weight | 225.71 g/mol | 229.74 g/mol [3] |

| Structure | A piperidine ring linked to a 4-chlorophenoxy group via a methyl bridge.[1] | Deuterated analog of the analyte.[3] |

| Predicted Properties | Basic nature due to the piperidine nitrogen, making it suitable for positive ion electrospray ionization. | Nearly identical chemical and physical properties to the analyte, ensuring similar extraction and ionization behavior.[4] |

The selection of a stable isotope-labeled internal standard (SIL-IS), such as 4-[(4-Chlorophenoxy)methyl]piperidine-d4, is the gold standard in LC-MS bioanalysis.[4] Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and ionization, effectively compensating for variations in extraction recovery and matrix effects.[4][5]

Experimental Workflow Overview

The overall analytical process is a multi-step procedure designed to ensure accuracy, precision, and robustness.

Caption: High-level workflow for the LC-MS/MS quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in plasma.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[6] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[7][8]

Rationale: This technique is chosen for its simplicity, speed, and suitability for high-throughput analysis. While other methods like liquid-liquid extraction (LLE)[9][10][11][12] or solid-phase extraction (SPE)[13][14][15][16] can offer cleaner extracts, protein precipitation provides adequate cleanup for this application with good recovery.

Protocol:

-

Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

-

To each tube, add 100 µL of the respective plasma sample, standard, or QC.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 in methanol) to each tube, except for blank samples.

-

To precipitate the proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation and keeps the analyte in its protonated form for better ionization.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Analysis

Liquid Chromatography: Reversed-phase chromatography is the method of choice for separating small molecules like 4-[(4-Chlorophenoxy)methyl]piperidine from the remaining matrix components.[17][18][19] A C18 column is a versatile and robust stationary phase for this purpose.

Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar molecules, making it ideal for this analyte.[20][21][22] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[23]

| LC Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good separation efficiency and resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for better ESI+ response and sharpens peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC with good elution strength.[24] |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min | A gradient elution allows for the efficient separation of the analyte from early-eluting matrix components and late-eluting lipophilic interferences. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic performance. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

| MS Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated, leading to a strong signal in positive ion mode.[21] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (Q1) | m/z 226.1 | [M+H]⁺ for 4-[(4-Chlorophenoxy)methyl]piperidine |

| Product Ion (Q3) | m/z 128.1 (example) | A stable and abundant fragment ion for quantification. |

| Precursor Ion (Q1) - IS | m/z 230.1 | [M+H]⁺ for 4-[(4-Chlorophenoxy)methyl]piperidine-d4 |

| Product Ion (Q3) - IS | m/z 132.1 (example) | Corresponding fragment ion for the internal standard. |

| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion. |

| Source Temperature | 500 °C | Optimized for efficient desolvation of the ESI droplets. |

Method Validation

A rigorous method validation is essential to ensure the reliability of the bioanalytical data. The validation should be performed in accordance with regulatory guidelines.

| Validation Parameter | Acceptance Criteria | Purpose |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. | To ensure that the method can differentiate the analyte and IS from endogenous matrix components. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[25] |

| Accuracy & Precision | Within ±15% (±20% at the LLOQ) for both intra- and inter-day runs. | To assess the closeness of the measured concentration to the true value (accuracy) and the reproducibility of the measurements (precision). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). | To define the lowest concentration that can be reliably quantified. |

| Matrix Effect | The coefficient of variation (CV) of the matrix factor should be ≤15%. | To evaluate the influence of co-eluting matrix components on the ionization of the analyte and IS.[26][27][28][29][30] |

| Recovery | Consistent and reproducible across the concentration range. | To determine the efficiency of the extraction procedure. |

| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions.[31][32][33][34][35] | To ensure the analyte is stable throughout the entire process, from sample collection to analysis.[31][32][33][34][35] |

Example Stability Studies:

-

Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample preparation time.

-

Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 30, 60, 90 days).

-

Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.

Data Presentation: Example Calibration Curve and QC Data

| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 (LLOQ) | 0.95 | 95.0 | 8.5 |

| 2.5 | 2.60 | 104.0 | 6.2 |

| 10 | 9.85 | 98.5 | 4.1 |

| 50 | 51.2 | 102.4 | 3.5 |

| 100 | 103.1 | 103.1 | 2.8 |

| 250 | 245.5 | 98.2 | 3.1 |

| 500 | 490.0 | 98.0 | 2.5 |

| 1000 (ULOQ) | 1015.0 | 101.5 | 1.9 |

Calibration Curve: r² > 0.995, weighted by 1/x²

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 3 | 2.90 | 96.7 | 5.8 |

| Mid QC | 75 | 78.2 | 104.3 | 3.9 |

| High QC | 750 | 735.0 | 98.0 | 2.2 |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in human plasma. The described protein precipitation protocol is straightforward and suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are optimized to provide excellent performance. Adherence to the outlined method validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

-

Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

-

PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

-

NIH. (2020, September 15). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Retrieved from [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

-

NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

-

NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

-

NIH. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from [Link]

-

Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

NIH. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

-

MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

-

ResearchGate. (2025, December 22). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]

-

CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

-

Chromatography Online. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

-

PubMed. (2018, April 1). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Retrieved from [Link]

-

ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]

-

ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenoxy)piperidine. Retrieved from [Link]

-

PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. Retrieved from [Link]

-

BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

-

Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]

-

Technology Networks. (2025, March 19). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Retrieved from [Link]

-

Avicenna Journal of Medical Biotechnology. (n.d.). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Retrieved from [Link]

-

PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Bioanalytical Systems, Inc. (2026, January 9). Bioanalytical Assay Stability Testing. Retrieved from [Link]

-

ACS Publications. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. nebiolab.com [nebiolab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. clinichrom.com [clinichrom.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chromtech.com [chromtech.com]

- 20. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 22. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 23. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. alternative-therapies.com [alternative-therapies.com]

- 26. eijppr.com [eijppr.com]

- 27. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. nebiolab.com [nebiolab.com]

- 29. bioanalysis-zone.com [bioanalysis-zone.com]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. Stability Assessments in Bioanalytical Method Validation [celegence.com]

- 32. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 33. biopharmaservices.com [biopharmaservices.com]

- 34. mdpi.com [mdpi.com]

- 35. testinglab.com [testinglab.com]

4-(4-Chlorophenoxy)piperidine as a building block for bioactive molecules

High-Affinity Scaffold for GPCR and Sigma-1 Receptor Ligands

Executive Summary

4-(4-Chlorophenoxy)piperidine (4-CPP) is a privileged secondary amine scaffold extensively utilized in medicinal chemistry to introduce a lipophilic, electron-withdrawing pharmacophore. Unlike its C-linked analog (4-(4-chlorophenyl)piperidine), the ether linkage in 4-CPP provides distinct rotational freedom and hydrogen-bond accepting capability, making it a critical building block for Sigma-1 receptor modulators , antihistamines , and analgesics .